3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3
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Overview
Description
Intermediate in the preparation of labeled Nilotinib.
Scientific Research Applications
Synthesis and Applications in Drug Development
Synthesis of Nilotinib : A process for synthesizing nilotinib, an antitumor agent, involves the use of a compound structurally similar to 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3. This demonstrates its relevance in the preparation of cancer treatment drugs (Wang Cong-zhan, 2009).
Pharmacokinetics and Tissue Distribution : The study of pharmacokinetics and tissue distribution of structurally related compounds can inform the understanding of similar compounds like 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3. This is particularly relevant for its potential applications in drug development (Y. W. Kim et al., 2008).
Inhibitors and Therapeutic Agents
Anti-inflammatory Activity : Research on compounds with a similar structure has shown potential for anti-inflammatory activity, which can guide the exploration of 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3 in this area (R. Kalsi et al., 1990).
Cardiac Electrophysiological Activity : Research into N-substituted imidazolylbenzamides suggests potential applications for similar compounds in cardiac electrophysiology, offering a pathway for the development of new class III agents (T. K. Morgan et al., 1990).
Catalysis and Chemical Transformations
- Catalysis of Nitrile-Primary Amide Interconversion : Studies on palladium complexes with chalcogenated N-heterocyclic carbenes, which include imidazole rings, demonstrate applications in catalysis, particularly in nitrile-primary amide interconversion and Sonogashira coupling. This could be relevant for the use of 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3 in similar chemical transformations (P. Dubey et al., 2017).
properties
CAS RN |
1246818-65-4 |
---|---|
Product Name |
3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3 |
Molecular Formula |
C19H15F3IN3O |
Molecular Weight |
488.267 |
IUPAC Name |
3-iodo-4-methyl-N-[3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H15F3IN3O/c1-11-3-4-13(5-17(11)23)18(27)25-15-6-14(19(20,21)22)7-16(8-15)26-9-12(2)24-10-26/h3-10H,1-2H3,(H,25,27)/i2D3 |
InChI Key |
WDDHGZLDAZNYLH-BMSJAHLVSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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